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molecular formula C13H17ClO2 B8609152 2-tert-Butyl-2-[(4-chlorophenoxy)methyl]oxirane CAS No. 80443-61-4

2-tert-Butyl-2-[(4-chlorophenoxy)methyl]oxirane

Cat. No. B8609152
M. Wt: 240.72 g/mol
InChI Key: ZDZOJEUYRFMJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04723984

Procedure details

72.15 g (0.3 mole) of 2-(4-chlorophenoxy-methyl)-2-tert.-butyl-oxirane and 24.15 g (0.35 mole) of 1,2,4-triazole were heated under reflux in 120 ml of ethanol for 48 hours. The mixture was then concentrated, the residue was taken up in 200 ml of ethyl acetate and the ethyl acetate mixture was heated. It was then cooled in an ice bath and the solid was filtered off and rinsed with ethyl acetate. The filtrate was concentrated, the residue was dissolved in ether/hexane and the solution was gassed with hydrogen chloride. The precipitate was filtered off and rinsed with ether and the free base was obtained by adding ethyl acetate/1N sodium hydroxide solution. 60.2 g (65% of theory) of 2-(4-chlorophenoxy-methyl)-3,3-dimethyl-1-(1,2,4-triazol-1yl)butan-2-ol of melting point 84°-87° C. were obtained.
Quantity
72.15 g
Type
reactant
Reaction Step One
Quantity
24.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][CH2:7][C:8]2([C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:10][O:9]2)=[CH:4][CH:3]=1.[NH:17]1[CH:21]=[N:20][CH:19]=[N:18]1.C(OCC)(=O)C>C(O)C>[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][CH2:7][C:8]([OH:9])([C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:10][N:17]2[CH:21]=[N:20][CH:19]=[N:18]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
72.15 g
Type
reactant
Smiles
ClC1=CC=C(OCC2(OC2)C(C)(C)C)C=C1
Name
Quantity
24.15 g
Type
reactant
Smiles
N1N=CN=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
TEMPERATURE
Type
TEMPERATURE
Details
the ethyl acetate mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
rinsed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ether/hexane
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
rinsed with ether
CUSTOM
Type
CUSTOM
Details
the free base was obtained

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCC(CN2N=CN=C2)(C(C)(C)C)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 60.2 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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